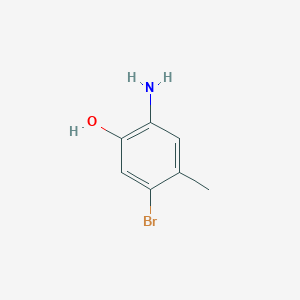

2-Amino-5-bromo-4-methylphenol

Description

Contextualization within Halogenated Aminophenol Chemistry

Halogenated aminophenols are a class of compounds characterized by the presence of one or more halogen atoms, an amino group, and a hydroxyl group attached to a benzene (B151609) ring. The interplay between these functional groups imparts distinct chemical reactivity to the molecule. The amino and hydroxyl groups are electron-donating, activating the aromatic ring towards electrophilic substitution, while the halogen atom acts as a deactivator but also a site for various chemical transformations. chemcess.com

The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles. google.comnih.gov Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. google.comnih.govnih.gov Specifically, the bromine atom in 2-Amino-5-bromo-4-methylphenol can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in the stability of ligand-target complexes. nih.govnih.gov The study of how varying halogen substituents affect the properties of aminophenols is an active area of research. nih.gov

Significance and Research Interest in Contemporary Organic Synthesis and Medicinal Chemistry

This compound serves as a valuable building block in organic synthesis. Its multifunctional nature allows for a variety of chemical modifications. The bromine atom can be replaced through nucleophilic substitution or participate in cross-coupling reactions. The amino group can be diazotized to form diazonium salts, which are versatile intermediates for introducing a wide range of other functional groups, or it can be involved in the formation of Schiff bases and azo compounds. scialert.net The phenolic hydroxyl group can undergo etherification or esterification.

This versatility makes this compound a key intermediate in the synthesis of more complex molecules with potential biological activities. Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties, driving further investigation into its applications in drug discovery. The development of synthetic routes to create libraries of compounds derived from this compound is a significant focus for medicinal chemists aiming to identify new therapeutic agents. nih.gov

Overview of Key Research Trajectories and Challenges for this compound

Current research on this compound is primarily focused on its application as a synthetic intermediate. A key trajectory involves the development of efficient and regioselective methods for its synthesis. A common approach is the selective bromination of 2-amino-4-methylphenol.

A significant challenge lies in controlling the regioselectivity of reactions involving this multifunctional compound. The presence of multiple reactive sites requires careful selection of reagents and reaction conditions to achieve the desired chemical transformation at a specific position. For instance, achieving selective substitution at the bromine atom without affecting the amino or hydroxyl groups can be a synthetic hurdle.

Future research will likely continue to explore the synthetic utility of this compound in creating diverse molecular scaffolds. Furthermore, there is a growing interest in understanding the structure-activity relationships of its derivatives to guide the rational design of new molecules with enhanced biological efficacy. nih.gov The exploration of its potential in materials science, building upon the historical applications of halogenated phenols in polymer chemistry, also presents a potential avenue for future investigation.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | bldpharm.comachemblock.com |

| Molecular Weight | 202.05 g/mol | bldpharm.comachemblock.comsigmaaldrich.comcapotchem.cn |

| IUPAC Name | This compound | achemblock.com |

| CAS Number | 1268153-80-5 | bldpharm.comachemblock.comsigmaaldrich.comcapotchem.cnfluorochem.co.uksigmaaldrich.comaksci.com |

Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences from this compound |

| 2-Amino-4-bromophenol | C₆H₆BrNO | 188.02 | Lacks the methyl group at position 4. |

| 2-Amino-5-bromo-4-chlorophenol | C₆H₅BrClNO | 222.47 | Contains an additional chlorine atom. |

| 2-Amino-4-methylphenol | C₇H₉NO | 123.15 | Parent compound, lacks the bromine atom. drugbank.com |

| 2-Bromo-4-methyl-6-nitrophenol | C₇H₆BrNO₃ | 232.03 | Contains a nitro group instead of an amino group. chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXPERJCSIOEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 5 Bromo 4 Methylphenol

Strategic Approaches to the Phenolic Backbone Functionalization

Functionalizing the phenolic backbone is a cornerstone of synthesizing substituted phenols. The existing hydroxyl group, along with other substituents, directs the position of incoming chemical groups, a principle that is fundamental to achieving the desired molecular architecture.

Regioselective bromination is a critical step in the synthesis of many halogenated aromatic compounds. The primary challenge is to control the position of bromination on an already substituted aromatic ring. bibliomed.org For phenol (B47542) and its derivatives, the hydroxyl group is a strong activating group, directing incoming electrophiles (like bromine) to the ortho and para positions. The presence of other groups, such as amino or alkyl moieties, further influences this directing effect.

Several methods have been developed to achieve high regioselectivity. A common and effective method for the selective bromination of activated rings is the use of N-bromosuccinimide (NBS). mdpi.com The reaction conditions, including the choice of solvent and the use of catalysts, can be fine-tuned to favor bromination at a specific site. For instance, the mono ortho-bromination of para-substituted phenols like 4-methylphenol can be achieved with high selectivity using NBS in ACS-grade methanol, a process that can be further optimized by the addition of a catalytic amount of para-toluenesulfonic acid (pTsOH). mdpi.com Another approach involves using potassium bromide (KBr) in conjunction with ZnAl–BrO3−–layered double hydroxides, which provides an efficient and regioselective method for the para-bromination of phenols, or ortho-bromination if the para position is already occupied. mdpi.com

| Reagent(s) | Substrate Example | Key Conditions | Selectivity/Outcome | Source |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 2-Amino-4-methylphenol | Aqueous or mixed aqueous-organic medium | Selective bromination at the 5-position (para to hydroxyl, ortho to amino) | |

| NBS, p-TsOH (cat.) | 4-Methylphenol | ACS-grade methanol, ambient temperature | Highly selective mono ortho-bromination (yields 2-bromo-4-methylphenol) | mdpi.com |

| KBr, ZnAl–BrO3−–LDHs | 4-Methylphenol | Acetic acid, water, 35 °C | Excellent regioselectivity for mono-bromination, primarily at the ortho position | mdpi.com |

| Elemental Bromine, La(NO3)3·6H2O (cat.) | Phenol derivatives | Acetonitrile, room temperature | Efficient mono-bromination with enhanced yield and reduced reaction time | bibliomed.org |

The introduction of amino and methyl groups onto a phenolic ring is typically achieved by starting with precursors that already contain these functionalities or by performing specific chemical transformations. The methyl group is often incorporated from the start by using a cresol (B1669610) (methylphenol) derivative as the foundational molecule.

The amino group is commonly introduced by the reduction of a nitro group (-NO2). The nitration of a phenol derivative, followed by a reduction step (e.g., using a metal catalyst like Palladium on carbon (Pd/C) with a hydrogen source), is a classic and effective multistep strategy for installing an amino group. chemicalbook.com The position of nitration is governed by the directing effects of the existing hydroxyl and methyl groups. Alternatively, some advanced methods explore direct amination, though these can be challenging due to issues with selectivity and harsh reaction conditions. digitellinc.com Photochemical strategies have also been developed for synthesizing ortho-aminophenols from aryl azides, offering a complementary approach to traditional methods. nih.gov

Precursor-Based Synthesis Routes

The most direct pathways to complex molecules like 2-Amino-5-bromo-4-methylphenol often begin with precursors that already possess a significant portion of the final structure. This approach streamlines the synthesis by reducing the number of steps and avoiding complex functional group manipulations.

A well-documented route to this compound starts from the precursor 2-amino-4-methylphenol . This compound already contains the required amino, hydroxyl, and methyl groups in the correct relative positions. The synthesis is then completed via a regioselective bromination reaction. Using a mild brominating agent like N-bromosuccinimide (NBS), the bromine atom is selectively introduced at the 5-position, which is para to the strongly activating hydroxyl group and ortho to the amino group, yielding the final product.

Another relevant precursor is 6-amino-m-cresol (also known as 2-amino-5-methylphenol). chemicalbook.comchemicalbook.com While direct bromination of this isomer would lead to a different product, it serves as an important starting material for related bromo-phenols. For example, it can be converted into 2-bromo-5-methylphenol (B88109) through a Sandmeyer reaction. This classic transformation involves converting the amino group into a diazonium salt, which is then displaced by a bromide, typically from a copper(I) bromide source. chemicalbook.com This highlights how aniline (B41778) derivatives can be precursors to brominated aromatics, even if the amino group itself is replaced in the process.

| Precursor | Reagents | Key Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 6-Amino-m-cresol | 1. Sodium nitrite (B80452), 48% Hydrobromic acid 2. Copper(I) bromide, 48% Hydrobromic acid | Diazotization below 10°C; then addition to boiling CuBr/HBr solution | 2-Bromo-5-methylphenol | 20% | chemicalbook.com |

The synthesis of highly substituted aminophenols often requires carefully planned multistep sequences. nih.gov Historical methods for preparing hydroxy-substituted anilines frequently involved the reduction of corresponding nitro, nitroso, or diazo-substituted intermediates. google.com These procedures can be limited by the difficulty in preparing the necessary intermediates and ensuring that the reduction proceeds smoothly without side reactions.

Modern complex aminophenol synthesis may involve a series of protection-deprotection steps, functional group interconversions, and directed substitution reactions. For example, an amino or hydroxyl group might be temporarily "protected" with another chemical group to prevent it from reacting while other parts of the molecule are modified. After the desired transformations are complete, the protecting group is removed to restore the original functionality. Such sequences allow for the construction of complex substitution patterns that would be impossible to achieve in a single step. google.comnih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. ejcmpr.com These principles are being applied to the synthesis of aminophenols and their derivatives.

Advanced techniques that align with green chemistry include:

Electrochemical Synthesis : Halogenation of aminophenol derivatives can be achieved using electrochemical methods. For example, a catalyst-free chlorination has been developed using dichloromethane (B109758) as both the solvent and the chlorine source in a "quasi-divided" electrochemical cell, offering a more sustainable alternative to traditional halogenating agents. rsc.org

Mechanochemistry : This involves using mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of a solvent or with minimal solvent use. beilstein-journals.org It has been applied to the synthesis of paracetamol (an aminophenol derivative) via catalytic transfer hydrogenation, demonstrating superior yield and a better environmental profile compared to traditional batch reactions. rsc.org

Microwave-Assisted Synthesis : Using microwave irradiation to heat reactions can dramatically shorten reaction times, reduce energy consumption, and often improve yields. ijpsjournal.com

Use of Renewable Feedstocks : Research is underway to produce key intermediates like 4-aminophenol (B1666318) from renewable sources such as lignocellulosic biomass, moving away from a reliance on petrochemicals. digitellinc.com This involves developing new amination routes for biomass-derived molecules like hydroquinone. digitellinc.com

These advanced methods represent the future of chemical manufacturing, where efficiency and sustainability are integral to the design of synthetic pathways for compounds like this compound.

Catalytic Systems for Enhanced Selectivity and Yield

The synthesis of brominated aromatic compounds, including this compound, often contends with challenges of selectivity, as the activated nature of phenol and aniline derivatives can lead to the formation of multiple polysubstituted products. bibliomed.orgresearchgate.net To address this, various catalytic systems have been developed to ensure high regioselectivity and yield.

One effective method involves the oxidative bromination of 4-methylphenol (p-cresol). A process using a hydrogen bromide-hydrogen peroxide (HBr-H₂O₂) system in a two-phase solvent of ethylenedichloride and water has demonstrated 99.6% selectivity for the desired 2-bromo-4-methylphenol (B149215), achieving an 89% conversion rate of the starting material. acs.org The control over the molar ratio of the reagents is critical in this system to favor mono-bromination. acs.org

Lanthanum(III) nitrate (B79036) hexahydrate has emerged as an efficient and cost-effective catalyst for the regioselective bromination of various phenols and anilines at room temperature. bibliomed.orgresearchgate.net This method provides high yields and is particularly valuable because it avoids the use of more expensive transition metal catalysts. bibliomed.org For substrates with electron-donating groups, yields of the mono-brominated product are generally higher than for those with electron-withdrawing groups. bibliomed.org

Furthermore, a catalytic system utilizing Cetyltrimethylammonium bromide (CTAB) in conjunction with a metal salt like Zirconyl nitrate or Ammonium (B1175870) molybdate (B1676688) has been successfully employed for the selective bromination of phenols and anilines. ajrconline.org This approach facilitates the bromination of p-cresol (B1678582) to 2-bromo-4-methylphenol and is notable for its enhanced reaction rates. ajrconline.org

Table 1: Catalytic Systems for the Synthesis of 2-Bromo-4-methylphenol and Related Compounds

| Catalyst / System | Substrate | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| HBr-H₂O₂ | 4-Methylphenol | Two-phase system (ethylenedichloride/water) | 99.6% selectivity to 2-bromo-4-methylphenol; 89% conversion. | acs.org |

| La(NO₃)₃·6H₂O | Phenol & Aniline Derivatives | Room temperature, MeCN solvent | High yields of regioselective mono-brominated products (up to 85%). | bibliomed.org |

| Zirconyl Nitrate / Ammonium Molybdate + CTAB | p-Cresol | Solvent-free, grinding at room temperature | Good yields of 2-bromo-4-methylphenol, dramatic rate enhancement. | ajrconline.org |

Environmentally Conscious Reaction Conditions (e.g., Solvent-Free Methodologies)

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign synthetic routes that minimize or eliminate the use of hazardous organic solvents.

A noteworthy solvent-free method for the synthesis of 2-bromo-4-methylphenol involves the mechanical grinding of the reactants. ajrconline.org In this procedure, p-cresol, a brominating salt (such as KBr or KBrO₃), a metal salt catalyst (Zirconyl nitrate or Ammonium molybdate), and CTAB are ground together in a mortar with a pestle at room temperature. ajrconline.org The reaction proceeds to completion in approximately 45 minutes, offering superior yields compared to traditional solution-phase methods, without the need for organic solvents, thus preventing dangerous waste. ajrconline.orgrsc.org This approach is considered enviro-economic due to its efficiency and low cost. rsc.org

Ball milling represents another powerful solvent-free technique that is increasingly used for organic synthesis. rsc.orgrsc.org It involves the stoichiometric milling of reagents, often with a catalytic amount of a benign base like sodium carbonate, to achieve quantitative yields at room temperature. rsc.orgrsc.org While not specifically documented for this compound, this technology is a leading example of environmentally friendly procedures that reduce reaction times and simplify work-ups. rsc.org These solvent-free methods stand in stark contrast to older protocols that utilize hazardous solvents like ethylenedichloride. acs.org

Table 2: Comparison of Conventional vs. Environmentally Conscious Synthesis Conditions

| Feature | Conventional Method | Environmentally Conscious Method | Reference |

|---|---|---|---|

| Solvent | Hazardous organic solvents (e.g., ethylenedichloride) | Solvent-free (grinding/ball milling) or benign solvents (water-ethanol) | acs.orgajrconline.orgscispace.com |

| Energy Input | Often requires heating/reflux | Room temperature | ajrconline.org |

| Waste | Generates organic solvent waste | Minimal to no waste | rsc.org |

| Procedure | Complex work-up and purification | Simple grinding and product isolation | ajrconline.orgrsc.org |

Optimization of Reaction Parameters for Preparative Scale Synthesis

Scaling up the synthesis of this compound from the laboratory bench to a preparative or industrial scale requires careful optimization of key reaction parameters to maintain efficiency, selectivity, and safety.

Influence of Temperature, Pressure, and Stoichiometry on Reaction Efficiency

Temperature: Control of temperature is crucial for maximizing the yield of the desired mono-brominated product while minimizing side reactions. For the bromination of p-cresol, mild conditions, often at room temperature, are employed to prevent over-bromination. A patented continuous bromination process specifies an outlet reaction temperature range of -15 to 30 °C to reduce the formation of byproducts and enhance selectivity. google.com This precise temperature control is a key factor in achieving high product purity on a larger scale.

Stoichiometry: The molar ratio of reactants is a critical parameter, particularly in oxidative bromination. In the HBr-H₂O₂ system, the stoichiometry of the brominating agents directly influences whether mono- or di-bromophenol is the major product. acs.org Careful control over the amount of bromine source used is essential to achieve high selectivity for 2-bromo-4-methylphenol. acs.org Similarly, in catalytic systems, the loading of the catalyst is optimized; for instance, cobalt catalyst loading has been studied to find the optimal concentration for product formation without unnecessary excess. researchgate.net

Pressure: For the majority of liquid-phase bromination reactions leading to this compound, the synthesis is conducted at atmospheric pressure. Therefore, pressure is not typically a critical parameter that requires extensive optimization.

Table 3: Influence of Reaction Parameters on Synthesis

| Parameter | Optimized Condition | Effect of Optimization | Reference |

|---|---|---|---|

| Temperature | -15 to 30 °C (Continuous Process) or Room Temperature | Reduces side reactions, improves selectivity and yield. | google.com |

| Stoichiometry | Controlled mol ratio of HBr:H₂O₂ | Governs selectivity between mono- and di-bromination. | acs.org |

| Catalyst Loading | Optimized (e.g., 10-20 mol%) | Maximizes yield and reaction rate while minimizing cost. | scispace.comresearchgate.net |

Kinetics and Reaction Progress Monitoring in this compound Synthesis

Monitoring the progress of a chemical reaction is essential for optimization and safe scale-up. It provides valuable information on reaction kinetics, helping to determine the ideal reaction time and understand the mechanism.

Commonly, reaction progress is tracked using Thin-Layer Chromatography (TLC), which allows for a quick qualitative assessment of the consumption of starting materials and the formation of products. ajrconline.org For more detailed and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. acs.org Modern, compact HPLC instruments can be used for real-time monitoring, automatically taking small aliquots from the reaction vessel. acs.org This technique allows chemists to generate precise data, which can be plotted as concentration versus time to establish a kinetic profile of the reaction. acs.org

Studying the kinetics provides insight into the sensitivity of the synthetic route to competing side reactions. acs.org For example, kinetic isotope effect (KIE) experiments can be performed to determine if a specific bond cleavage is part of the rate-determining step of the reaction, which is crucial for mechanistic understanding and further optimization. rsc.org By fitting experimental data to kinetic models, key parameters can be determined, leading to a robust and efficient process suitable for large-scale production. acs.org

Table 4: Techniques for Reaction Monitoring and Kinetic Analysis

| Technique | Application | Information Gained | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Routine reaction progress monitoring. | Qualitative assessment of reactant consumption and product formation. | ajrconline.org |

| High-Performance Liquid Chromatography (HPLC) | Quantitative reaction progress analysis. | Detailed kinetic profiles, reaction completion, impurity formation. | acs.org |

| Kinetic Isotope Effect (KIE) Studies | Mechanistic investigation. | Identification of the rate-determining step. | rsc.org |

Spectroscopic and Crystallographic Elucidation of 2 Amino 5 Bromo 4 Methylphenol and Its Derivatives

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical information regarding the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. In 2-Amino-5-bromo-4-methylphenol, the key functional groups—hydroxyl (-OH), amino (-NH₂), methyl (-CH₃), and bromo (-Br)—each exhibit characteristic absorption bands.

The FT-IR spectrum of the parent compound, 2-amino-4-methylphenol, shows characteristic bands that serve as a reference. nih.gov For this compound, the presence of the bromine atom and the specific substitution pattern influences the exact position and intensity of these bands. The expected FT-IR absorption bands are detailed in the table below. The O-H and N-H stretching vibrations are typically observed as broad and sharp bands, respectively, in the high-frequency region. The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene (B151609) ring, while the low-frequency region contains information about the carbon-bromine bond. For instance, analysis of related brominated phenols suggests the C-Br stretching vibration appears in the 600-500 cm⁻¹ range.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch, H-bonded | 3400 - 3200 | Broad, Strong |

| Amino N-H | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium, Two Bands |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Methyl C-H | Asymmetric & Symmetric Stretch | 2960 - 2850 | Medium |

| Aromatic C=C | Ring Stretch | 1620 - 1580 | Medium to Strong |

| Amino N-H | Scissoring | 1650 - 1580 | Medium |

| Phenolic C-O | Stretch | 1260 - 1180 | Strong |

| Amino C-N | Stretch | 1340 - 1250 | Medium |

| Carbon-Bromine C-Br | Stretch | 600 - 500 | Medium to Strong |

This table presents predicted data based on established group frequencies and analysis of structurally similar compounds.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. It detects molecular vibrations that result in a change in polarizability, making it particularly effective for analyzing non-polar bonds and the skeletal structure of molecules. In this compound, the symmetric vibrations of the aromatic ring are expected to produce strong Raman signals. Data from related compounds, such as 2-bromo-4-methylphenol (B149215) and 2-amino-5-bromo-4-methylpyridine, can be used to infer the Raman shifts for the target molecule. chemicalbook.comresearchgate.net The symmetric "ring-breathing" mode, a characteristic feature of substituted benzenes, is anticipated to be a prominent peak in the spectrum.

| Functional Group / Moiety | Vibration Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| Aromatic C-H | In-plane Bend | 1100 - 1000 | Medium |

| Aromatic C=C | Ring Stretch | 1620 - 1580 | Strong |

| Carbon-Bromine C-Br | Stretch | 600 - 500 | Strong |

| Methyl C-H | Symmetric Stretch | ~2930 | Strong |

This table presents predicted data based on established group frequencies and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the amino and hydroxyl groups. Based on the substitution pattern, there are two non-equivalent aromatic protons. The chemical shifts can be predicted by considering the electronic effects of the substituents. The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups, while the bromine (-Br) is an electron-withdrawing but ortho-para directing group. The signals for the -OH and -NH₂ protons typically appear as broad singlets that can be exchanged with D₂O. Spectral data for the precursor 2-bromo-4-methylphenol shows the methyl signal around δ 2.27 ppm and aromatic signals between δ 6.91 and δ 7.27 ppm. beilstein-journals.org The introduction of an amino group at the C2 position would cause an upfield shift for the adjacent aromatic protons.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 4.5 - 5.5 | Broad Singlet | 1H |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |

| Aromatic H (C6) | 6.6 - 6.8 | Singlet | 1H |

| Aromatic H (C3) | 6.9 - 7.1 | Singlet | 1H |

| Methyl (-CH₃) | 2.1 - 2.3 | Singlet | 3H |

This table presents predicted data based on established chemical shifts and substituent effects from structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Due to the molecule's asymmetry, seven distinct signals are expected for the seven carbon atoms of this compound. The chemical shifts are highly dependent on the attached functional groups. The carbons attached to the electronegative oxygen (C1) and nitrogen (C2) atoms will be significantly deshielded (shifted downfield), while the carbon attached to bromine (C5) will also be influenced. Data for 2-bromo-4-methylphenol indicates carbon signals at δ 20.4 (CH₃), 110.1, 115.5, 118.1, 129.5, 132.7, and 150.1 ppm. rsc.org The addition of the amino group at C2 would significantly shield C2, C4, and C6.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (-OH) | 145 - 150 |

| C2 (-NH₂) | 135 - 140 |

| C3 | 120 - 125 |

| C4 (-CH₃) | 128 - 132 |

| C5 (-Br) | 110 - 115 |

| C6 | 115 - 120 |

| -CH₃ | 15 - 20 |

This table presents predicted data based on established chemical shifts and substituent effects from structurally similar compounds.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are invaluable for confirming the precise structural assignment, especially for substituted aromatic systems.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In this compound, a COSY spectrum would definitively show the absence of correlation between the two aromatic protons, confirming they are not on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. It would unambiguously link the aromatic proton signals to their respective aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular puzzle by showing correlations between protons and carbons that are two or three bonds away. For this compound, key HMBC correlations would include:

Correlations from the methyl protons (H on C7) to the aromatic carbons C3, C4, and C5.

Correlations from the aromatic proton at C6 to carbons C2, C4, and C5.

Correlations from the aromatic proton at C3 to carbons C1, C2, and C5.

These correlations, taken together, would provide irrefutable evidence for the 2-amino-5-bromo-4-methyl substitution pattern on the phenol (B47542) ring. The use of such 2D NMR techniques is standard in the structural elucidation of novel substituted aminophenols. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For aromatic compounds like this compound and its derivatives, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. These transitions, typically of the π → π* and n → π* type, provide valuable information about the electronic structure and conjugation within the molecule.

In studies of Schiff bases derived from related bromophenols, UV-Vis spectra, often recorded in solvents like ethanol (B145695), reveal characteristic absorption bands. For instance, the electronic spectra of certain Schiff bases show absorption bands that can be attributed to d–d transitions of a metal center (if present), ligand-to-metal charge transfer, and π → π* or n → π* transitions within the ligand itself. tandfonline.com The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. Increased conjugation in a molecule generally leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength, as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. msu.edu

The UV-Vis spectrum of a Schiff base compound, (E)-4-methoxy-2-(((2-phenoxyphenyl)imino)methyl)phenol, was investigated in an ethanol solution, with observed peaks corresponding to different electronic transitions. bohrium.com The absence of an absorption band above 400 nm in some Schiff bases is indicative of the dominance of the enol-imine tautomeric form. bohrium.com The specific electronic transitions for this compound itself would involve the promotion of electrons from the π orbitals of the benzene ring and the non-bonding orbitals of the amino and hydroxyl groups to anti-bonding π* orbitals.

Table 1: Representative UV-Vis Absorption Data for Related Phenolic Compounds

| Compound/Derivative Type | Solvent | λmax (nm) | Type of Transition | Reference |

| Schiff Base of 5-bromosalicylaldehyde | Ethanol | 250-400 | π → π, n → π | bohrium.com |

| (E)-4-methoxy-2-(((2-phenoxyphenyl)imino)methyl)phenol | Ethanol | < 400 | π → π, n → π | bohrium.com |

| Cobalt(II) complexes with aminopyridines | Not Specified | Multiple bands | d-d, LMCT, π → π, n → π | tandfonline.com |

This table provides illustrative data for related compounds to indicate the expected spectral regions and transition types.

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula and for elucidating its structure through fragmentation analysis. scispace.comweebly.com HRMS provides highly accurate mass measurements, often to within a few parts per million, which allows for the unambiguous assignment of elemental compositions.

For a compound like this compound (C₇H₈BrNO), HRMS would confirm its molecular weight of approximately 202.05 g/mol . bldpharm.com The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Common fragmentation pathways for such compounds include the loss of small, stable molecules or radicals. For a related compound, 2-amino-5-((methylamino)methyl)phenol, electron ionization at 70 eV resulted in characteristic fragments including the molecular ion (M⁺), loss of an amino group, cleavage of the side chain, and formation of a phenol radical cation.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion/Fragment | Calculated m/z | Description |

| [M]⁺ | 201.9835 | Molecular Ion |

| [M-CH₃]⁺ | 186.9599 | Loss of a methyl radical |

| [M-Br]⁺ | 122.0600 | Loss of a bromine radical |

| [M-NH₂-Br]⁺ | 105.0335 | Loss of an amino radical and a bromine radical |

This table presents predicted m/z values for plausible fragments of this compound.

Single-Crystal X-ray Diffraction Analysis

SC-XRD analysis of derivatives of this compound, such as Schiff bases, allows for the precise measurement of bond lengths and angles. For example, in the crystal structure of 4-bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol, the N=C double bond and N-C single bond lengths were determined to be approximately 1.273-1.276 Å and 1.455-1.460 Å, respectively. nih.goviucr.org These values are consistent with those reported for other Schiff base structures. nih.gov The analysis of such data confirms the covalent framework of the molecule and can reveal subtle geometric changes resulting from different substituents or crystal packing environments.

Table 3: Selected Bond Lengths from a Related Schiff Base Crystal Structure

| Bond | Bond Length (Å) | Compound | Reference |

| N1a=C7a | 1.273 (6) | 4-bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol | nih.gov |

| N1b=C7b | 1.276 (7) | 4-bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol | nih.gov |

| N1a—C8a | 1.460 (6) | 4-bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol | nih.gov |

| N1b—C8b | 1.455 (7) | 4-bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol | nih.gov |

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. SC-XRD is crucial for identifying and characterizing these interactions. For phenolic compounds containing amino and bromo substituents, hydrogen bonds (O-H···N, N-H···O), halogen bonds (Br···O, Br···N), and weaker C-H···X interactions are expected to play significant roles in the crystal packing.

Furthermore, some compounds can exist in more than one crystalline form, a phenomenon known as polymorphism. researchgate.net Different polymorphs of the same compound can exhibit distinct properties. For example, two polymorphs of (E)-4-Bromo-2-[(phenylimino)methyl]phenol were identified, both containing an intramolecular O—H⋯N hydrogen bond but differing in their supramolecular assembly. researchgate.net The choice of crystallization solvent can sometimes influence which polymorphic form is obtained. researchgate.net The investigation of polymorphism in derivatives of this compound could reveal new materials with tailored properties. For example, two polymorphic forms of 4-bromo-6-[(6-chloropyridin-2-ylimino)methyl]phenol were found to have different optical and mechanical behaviors due to their distinct crystal packing. rsc.org

Based on a comprehensive search of available scientific literature and databases, there are currently no specific computational chemistry or quantum chemical investigation studies published for the compound This compound .

While extensive research exists applying computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) to related molecules such as substituted phenols, aminophenols, and brominated aromatic compounds, these analyses have not been specifically performed and published for this compound. google.comgoogleapis.com

Therefore, it is not possible to provide the detailed, data-driven article as requested in the specified outline. The generation of scientifically accurate content for the following sections requires specific research findings that are not available in the public domain:

Computational Chemistry and Quantum Chemical Investigations of 2 Amino 5 Bromo 4 Methylphenol

Molecular Dynamics (MD) Simulations for Conformational Behavior and Solvent Effects

To fulfill the request would necessitate fabricating data for bond lengths, orbital energies, electrostatic potentials, and other quantum chemical parameters, which is not feasible. The existing literature can offer general principles on how the amino, bromo, and methyl substituents might influence the phenol (B47542) ring, but cannot supply the specific quantitative data required for a focused analysis of 2-Amino-5-bromo-4-methylphenol.

Should research on the computational and quantum chemical properties of this compound be published in the future, this article can be generated.

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index, Chemical Hardness)

The chemical reactivity of a molecule can be effectively predicted and understood through a set of descriptors derived from Density Functional Theory (DFT). These descriptors, including chemical hardness, electrophilicity index, and Fukui functions, provide insight into the molecule's stability and the nature of its reactive sites.

For analogous brominated phenolic compounds, such as Schiff bases derived from them, DFT calculations have shown that they are typically hard molecules with high kinetic stability and low reactivity. set-science.com For instance, a study on (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol reported a chemical hardness of 3.258 eV and an electrophilicity index of 2.393 eV, indicating significant stability. set-science.com

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule. researchgate.net They indicate the change in electron density at a specific atom when the total number of electrons in the system is altered. The function fk+ predicts the site for a nucleophilic attack (where an electron is added), while fk- predicts the site for an electrophilic attack (where an electron is removed). researchgate.net For aromatic systems like this compound, these functions can pinpoint which atoms on the phenolic ring or substituent groups are most likely to participate in reactions. dergipark.org.tr

| Reactivity Descriptor | Definition | Typical Implication for Phenolic Compounds |

|---|---|---|

| Chemical Hardness (η) | Resistance to change in electron distribution. Related to the HOMO-LUMO energy gap. | High values suggest high kinetic stability and low reactivity. set-science.com |

| Electrophilicity Index (ω) | Measure of the ability to accept electrons. | High values indicate a propensity for accepting electrons from a nucleophile. researchgate.net |

| Fukui Function (fk) | Identifies specific atomic sites prone to nucleophilic (fk+) or electrophilic (fk-) attack. | Reveals the most reactive atoms within the molecule for targeted chemical modifications. researchgate.netdergipark.org.tr |

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.org By partitioning the crystal electron density into molecular fragments, it generates a unique surface for each molecule. This surface can be color-mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. iucr.org

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). The percentage contribution of different types of contacts to the total surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. researchgate.net

For related organic molecules containing bromine and phenol groups, Hirshfeld analyses consistently show that H···H contacts are the most abundant, often comprising over 50% of the surface due to the high prevalence of hydrogen atoms. nih.gov Other significant interactions typically include C···H/H···C contacts, indicative of C-H···π interactions, and O···H/H···O contacts, which are characteristic of hydrogen bonding. nih.govresearchgate.net Given the structure of this compound, Br···H/H···Br contacts are also expected to play a role in its crystal packing. iucr.org

| Intermolecular Contact Type | Typical Contribution (%) | Significance |

|---|---|---|

| H···H | ~40-60% | Represents the most frequent, though generally weak, van der Waals interactions. nih.govresearchgate.net |

| C···H / H···C | ~10-25% | Often indicates the presence of C-H···π stacking interactions, which help stabilize the crystal structure. nih.gov |

| O···H / H···O | ~10-20% | Corresponds to conventional and unconventional hydrogen bonds involving the hydroxyl group. nih.goviucr.org |

| N···H / H···N | ~10-15% | Highlights hydrogen bonding involving the amino group. nih.goviucr.org |

| Br···H / H···Br | ~5-12% | Indicates the contribution of the bromine atom to intermolecular halogen bonding. iucr.org |

Thermodynamic Property Calculations and Energetic Stability

Computational chemistry provides robust methods for calculating the thermodynamic properties of molecules, offering insights into their energetic stability and feasibility of formation. Using statistical thermodynamic methods combined with DFT, key parameters such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp) can be determined as a function of temperature. researchgate.netacs.org

The Gibbs free energy of formation is particularly crucial as it indicates the spontaneity of a compound's formation from its constituent elements or precursor molecules. A negative ΔfG° suggests that the formation is thermodynamically favorable under standard conditions. acs.org For example, in a study of a related Schiff base, (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol, the Gibbs free energy for its formation from isolated monomers at 298.15 K was calculated to be highly negative (-824.841 kJ/mol), indicating a spontaneous reaction. acs.org

These calculations are vital for understanding the conditions under which this compound can be synthesized and its relative stability compared to isomers or potential byproducts. Theoretical calculations on similar molecules have demonstrated that DFT methods can reliably predict these thermodynamic functions. researchgate.net

| Thermodynamic Property | Symbol | Significance in Computational Analysis |

|---|---|---|

| Enthalpy of Formation | ΔfH° | Quantifies the heat absorbed or released during a compound's formation from its elements. |

| Gibbs Free Energy of Formation | ΔfG° | Determines the spontaneity of the formation reaction. A negative value indicates a favorable process. acs.org |

| Entropy | S | Measures the degree of molecular disorder or randomness in the system. |

| Heat Capacity | Cp | Indicates the amount of heat required to raise the temperature of the compound by a specific amount. |

Investigation of Tautomeric Equilibria and Stability

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For ortho-hydroxy aromatic compounds, particularly Schiff bases derived from them, the equilibrium between the enol-imine and keto-amine tautomeric forms is a well-studied phenomenon. mjcce.org.mk The position of this equilibrium is critical as it influences the compound's chemical, physical, and electronic properties.

For this compound, while not a Schiff base itself, the presence of both hydroxyl (-OH) and amino (-NH2) groups raises the possibility of different tautomeric forms, especially in different environments or upon reaction. Computational methods, primarily DFT, are instrumental in investigating these equilibria. mjcce.org.mk By optimizing the geometry of each potential tautomer and calculating their total energies, the relative stability can be determined. The tautomer with the lower calculated energy is predicted to be the more stable and therefore the predominant form. acs.org

Studies on a wide range of similar phenolic compounds have consistently shown that the enol form is more stable than the keto form, often by several kcal/mol. researchgate.netacs.org The tautomeric equilibrium constant (KT) can also be computed from the difference in Gibbs free energy between the tautomers. These theoretical investigations provide fundamental insights into which tautomeric structure of this compound is likely to be observed experimentally. researchgate.netmjcce.org.mk

| Tautomeric Form | Key Structural Feature | Method of Stability Assessment |

|---|---|---|

| Phenol-amine Form | Aromatic ring with -OH and -NH2 groups. | Comparison of total energies calculated via DFT. The lower energy form is more stable. acs.org |

| Keto-enamine/Di-keto Forms | Migration of protons from -OH and/or -NH2 to form C=O and/or C=NH groups. |

Chemical Reactivity and Derivatization of 2 Amino 5 Bromo 4 Methylphenol

Reactions Involving the Amine Functionality

The primary aromatic amine group in 2-Amino-5-bromo-4-methylphenol is a potent nucleophile, making it susceptible to reactions with a variety of electrophiles.

The reaction of the primary amine group of this compound with aldehydes or ketones results in the formation of Schiff bases, also known as imines. This condensation reaction typically occurs under acidic or base-catalyzed conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.netnih.gov The resulting Schiff bases are important intermediates in organic synthesis and are known for their coordination chemistry. rsc.org The general reaction involves mixing the aminophenol with the carbonyl compound in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. nih.gov

Table 1: Examples of Schiff Base Formation

| Carbonyl Reactant | Product Name | Chemical Structure of Product |

|---|---|---|

| Benzaldehyde | (E)-2-((benzylidene)amino)-5-bromo-4-methylphenol | C₁₄H₁₂BrNO |

| Salicylaldehyde | (E)-5-bromo-2-((2-hydroxybenzylidene)amino)-4-methylphenol | C₁₄H₁₂BrNO₂ |

| Acetone | 5-bromo-4-methyl-2-((propan-2-ylidene)amino)phenol | C₁₀H₁₂BrNO |

The nitrogen atom of the amine group can be alkylated or acylated through nucleophilic substitution reactions.

N-Alkylation: This reaction involves treating this compound with alkylating agents such as alkyl halides. The reaction typically requires a base to deprotonate the amine, enhancing its nucleophilicity. However, over-alkylation to form secondary and tertiary amines can be a challenge. Protective group strategies are often employed to achieve mono-alkylation. monash.edu

N-Acylation: This process introduces an acyl group to the nitrogen atom, forming an amide. This is readily achieved by reacting the aminophenol with acylating agents like acyl chlorides or acid anhydrides. The reaction is often carried out in the presence of a weak, non-nucleophilic base, such as pyridine, which neutralizes the HCl byproduct formed when using acyl chlorides. google.com Under these conditions, the more nucleophilic amine group reacts selectively over the less nucleophilic hydroxyl group.

Table 2: Examples of N-Alkylation and N-Acylation Reactions

| Reagent | Reaction Type | Product Name |

|---|---|---|

| Methyl Iodide (CH₃I) | N-Alkylation | 5-bromo-4-methyl-2-(methylamino)phenol |

| Acetyl Chloride (CH₃COCl) | N-Acylation | N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide |

Primary aromatic amines can be converted into diazonium salts through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). dtic.mil

The resulting diazonium salt, 5-bromo-2-hydroxy-4-methylbenzene-1-diazonium chloride, is a versatile intermediate. The diazonium group can be replaced by a variety of other functional groups (Sandmeyer reaction), or it can undergo a coupling reaction with an electron-rich aromatic compound (a coupling partner) to form an azo compound. unb.cacuhk.edu.hk Azo compounds are characterized by the -N=N- linkage and are often intensely colored, making them useful as dyes. ijisrt.comnih.gov

Table 3: Azo Dye Formation via Diazo Coupling

| Coupling Partner | Resulting Azo Dye Name |

|---|---|

| Phenol (B47542) | 2-((2-hydroxy-5-methyl-4-bromophenyl)diazenyl)phenol |

| N,N-Dimethylaniline | 4-((5-bromo-2-hydroxy-4-methylphenyl)diazenyl)-N,N-dimethylaniline |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is weakly acidic and can participate in reactions typical of phenols, such as ether and ester formation, and can coordinate with metal ions.

Selective reaction at the hydroxyl group is possible by controlling the reaction conditions.

O-Alkylation (Williamson Ether Synthesis): To form an ether at the phenolic position, the hydroxyl group must first be deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic phenoxide ion. This phenoxide then reacts with an alkyl halide in a nucleophilic substitution reaction. nih.gov Using a strong base ensures that the more acidic phenol is deprotonated preferentially over the amine.

O-Acylation: The formation of a phenolic ester can be achieved by reacting the aminophenol with an acyl chloride or anhydride. To ensure selectivity for the oxygen atom, the reaction can be performed under strongly acidic conditions. In an acidic medium, the amine group is protonated to form an ammonium (B1175870) salt (-NH₃⁺), which is no longer nucleophilic. The hydroxyl group can then react with the acylating agent. nih.gov Alternatively, using a strong base can selectively deprotonate the phenol for subsequent acylation. google.com

Table 4: Examples of O-Alkylation and O-Acylation Reactions

| Reagent | Reaction Type | Conditions | Product Name |

|---|---|---|---|

| Methyl Iodide (CH₃I) | O-Alkylation | Strong base (e.g., NaH) | 2-amino-5-bromo-1-methoxy-4-methylbenzene |

| Acetyl Chloride (CH₃COCl) | O-Acylation | Strong acid (e.g., CF₃COOH) | 4-amino-2-bromo-5-methylphenyl acetate |

The weakly acidic proton of the phenolic hydroxyl group can be removed by a strong base, such as sodium hydroxide, to form a sodium phenoxide salt.

Furthermore, this compound and its derivatives, particularly Schiff bases, can act as ligands to form coordination complexes with various metal ions. rsc.org The oxygen of the phenoxide and the nitrogen of the amine (or imine in a Schiff base derivative) can act as donor atoms, chelating to a metal center to form stable coordination adducts. researchgate.net

Table 5: Examples of Metal Complex Formation

| Metal Salt Reactant | Ligand Type | Potential Complex Structure |

|---|---|---|

| Copper(II) Acetate | This compound | A complex where Cu(II) is coordinated by the amino nitrogen and the deprotonated phenolic oxygen. |

| Nickel(II) Chloride | Schiff base with Salicylaldehyde | A complex where Ni(II) is chelated by the imine nitrogen and both phenolic oxygens. |

Transformations at the Bromine Substituent

The presence of a bromine atom on the aromatic ring of this compound opens up a plethora of possibilities for carbon-carbon and carbon-heteroatom bond formation. These transformations are pivotal in the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for the displacement of aryl halides. In this pathway, a nucleophile replaces the bromine atom on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.

While specific studies on the SNAr reactions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the electronic properties of the substituents. The amino (-NH2) and hydroxyl (-OH) groups are electron-donating, which generally disfavors the SNAr mechanism by increasing the electron density of the aromatic ring. However, the methyl group (-CH3) has a weaker electron-donating effect. For an SNAr reaction to proceed efficiently on this substrate, strong activation, such as the introduction of a potent electron-withdrawing group (e.g., a nitro group) ortho or para to the bromine, would likely be necessary. Without such activation, forcing conditions, including high temperatures and strong nucleophiles, might be required, potentially leading to competing side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds and are widely used in the synthesis of complex organic molecules. The bromine substituent of this compound makes it an ideal substrate for several of these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura reaction would enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the position of the bromine atom. The presence of the unprotected amino and hydroxyl groups can sometimes interfere with the catalytic cycle; however, specific ligand and base combinations have been developed to facilitate the coupling of such substrates. Research on unprotected ortho-bromoanilines, which share structural similarities, has shown successful Suzuki-Miyaura couplings, suggesting that similar conditions could be applicable here.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction would allow for the introduction of a vinyl group onto the aromatic ring of this compound. The reaction is typically carried out in the presence of a palladium catalyst and a base. The regioselectivity of the alkene addition is a key aspect of this reaction.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. A Sonogashira coupling with this compound would lead to the formation of an alkynyl-substituted aminophenol derivative. These products can serve as versatile building blocks for the synthesis of more complex heterocyclic compounds.

A hypothetical data table summarizing potential palladium-catalyzed cross-coupling reactions of this compound is presented below based on general knowledge of these reactions.

| Reaction | Coupling Partner | Catalyst System (Example) | Potential Product Structure |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 2-Amino-4-methyl-5-phenylphenol |

| Heck | Styrene | Pd(OAc)2, PPh3, Et3N | 2-Amino-4-methyl-5-styrylphenol |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 2-Amino-4-methyl-5-(phenylethynyl)phenol |

Electrophilic Aromatic Substitution (EAS) on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of this reaction on a substituted benzene (B151609) ring is governed by the directing effects of the existing substituents.

In this compound, the hydroxyl (-OH) and amino (-NH2) groups are strong activating groups and are ortho-, para-directing. The methyl group (-CH3) is also an activating, ortho-, para-directing group, albeit weaker. The bromine atom is a deactivating group but is also ortho-, para-directing.

The positions on the aromatic ring available for substitution are C3 and C6. The directing effects of the substituents are as follows:

-OH group (at C1): Directs ortho (to C2 and C6) and para (to C4).

-NH2 group (at C2): Directs ortho (to C1 and C3) and para (to C5).

-CH3 group (at C4): Directs ortho (to C3 and C5) and para (to C1).

-Br group (at C5): Directs ortho (to C4 and C6) and para (to C2).

Considering the combined directing effects, the positions most activated towards electrophilic attack would be C3 and C6. The strong activating and directing effects of the amino and hydroxyl groups are likely to dominate. Therefore, electrophilic substitution would be expected to occur preferentially at the positions ortho and para to these groups that are not already substituted. Specifically, the C6 position is ortho to the hydroxyl group and meta to the amino group, while the C3 position is ortho to the amino group and meta to the hydroxyl group. The powerful activating nature of both the hydroxyl and amino groups suggests that substitution at either of these positions is plausible, and the precise outcome may depend on the specific electrophile and reaction conditions.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The high activation of the ring by the amino and hydroxyl groups may necessitate milder reaction conditions to avoid polysubstitution or side reactions.

Coordination Chemistry and Metal Complex Formation with 2 Amino 5 Bromo 4 Methylphenol Ligands

Biological Activity and Pharmacological Potential of 2 Amino 5 Bromo 4 Methylphenol and Its Analogues

Antimicrobial Activity Investigations

The structural features of 2-Amino-5-bromo-4-methylphenol, combining an aminophenol core with bromine substitution, suggest a potential for antimicrobial efficacy. Studies on related compounds support this hypothesis, indicating that both the aminophenol and bromophenol moieties can contribute to antibacterial and antifungal effects.

Antibacterial Efficacy Studies

Derivatives of 2-amino-5-methylphenol (B193566) have demonstrated notable antibacterial action. Research has shown that various novel derivatives of 2-amino-5-methylphenol exhibit good antibacterial properties mdpi.comscienceopen.com. For instance, certain Schiff base derivatives have shown significant biological activity against specific bacterial strains like E. coli nih.gov.

The introduction of a halogen, such as bromine, into the phenolic ring is a common strategy in the development of antimicrobial agents. Bromophenols, in particular, have been identified as potent antibacterial agents. Studies on brominated compounds have revealed their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria nih.govnih.gov. For example, a simple molecule, 3-bromo-2,6-dihydroxyacetophenone, exhibited good activity against Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA) nih.gov. Furthermore, bromophenols isolated from marine red algae have shown antibacterial activity against several bacterial strains mdpi.com.

The antibacterial activity of thymol (B1683141) (2-isopropyl-5-methylphenol), an analogue of this compound, and its derivatives has also been investigated. While thymol itself may have limited direct antibacterial potency, its chlorinated derivative, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated antimicrobial activity against MRSA researchgate.net. This suggests that halogenation can significantly enhance the antibacterial efficacy of methylphenol derivatives.

Table 1: Antibacterial Activity of Selected Analogues

| Compound/Derivative | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| 2-amino-5-methylphenol derivatives | Gram-positive and Gram-negative bacteria | Good antibacterial action | mdpi.comscienceopen.com |

| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus, MRSA | Good anti-S. aureus activity | nih.gov |

| Bromophenols from Rhodomela confervoides | Five strains of bacteria | Moderate to high activity | mdpi.com |

| 4-chloro-2-isopropyl-5-methylphenol | Methicillin-resistant S. aureus (MRSA) | Antimicrobial activity | researchgate.net |

Antifungal Efficacy Studies

The antifungal potential of compounds related to this compound has also been a subject of investigation. Bromophenols, in particular, have shown promise as antifungal agents. For example, bromophenols isolated from the red alga Odonthalia corymbifera displayed good antifungal activity against various fungi, including Candida albicans and Aspergillus fumigatus achemblock.com. Synthetic benzyl (B1604629) bromides have also demonstrated strong antifungal properties researchgate.net.

Analogues such as thymol (2-isopropyl-5-methylphenol) have been studied for their antifungal effects. Thymol has shown fungicidal effects on Candida species and exhibits a synergistic effect when combined with fluconazole, a common antifungal drug. This suggests its potential in combination therapies for candidiasis rsc.org. The structural similarity of thymol to this compound suggests that the latter may also possess antifungal properties.

Anti-inflammatory Properties Assessment

Phenolic compounds are well-known for their antioxidant and anti-inflammatory activities. Research on aminophenol and bromophenol derivatives indicates that they may play a role in mitigating inflammatory processes. A series of o-aminophenol derivatives have been synthesized and shown to possess both anti-inflammatory and antiallergic activities jussieu.frnih.gov. These compounds were found to exert potent inhibitory effects in various assays, including those for mouse ear edema, a common model for inflammation jussieu.fr.

Bromophenols derived from marine organisms have also been recognized for their anti-inflammatory effects nih.govnih.gov. These compounds can influence inflammatory pathways by suppressing the production of pro-inflammatory mediators nih.gov. The close link between oxidative stress and inflammation suggests that the antioxidant properties of these compounds contribute to their anti-inflammatory potential rug.nl. Given that this compound contains both an aminophenol and a bromophenol structure, it is plausible that it could exhibit anti-inflammatory properties.

Cytotoxic and Anticancer Activity Evaluations

The potential of this compound and its analogues as cytotoxic and anticancer agents is an emerging area of research. A novel phenoxazine (B87303) derivative, synthesized from 2-amino-5-methyl-phenol, has been shown to inhibit the proliferation of human epidermoid carcinoma cells in a dose-dependent manner.

Furthermore, studies on various bromophenol derivatives have demonstrated their cytotoxic activity against several human cancer cell lines. The number and position of bromine substituents, along with other structural features, appear to influence their anticancer activity. For instance, certain bromophenols have shown obvious cytotoxicity against colon cancer cell lines. It is important to note that some bromophenols may also exhibit cytotoxicity towards normal cell lines, indicating a need for further investigation into their selectivity. The presence of the bromine atom in the structure of this compound suggests that it could be a candidate for further investigation into its anticancer potential.

Table 2: Cytotoxic Activity of Selected Analogues

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Phenoxazine derivative from 2-amino-5-methyl-phenol | Human epidermoid carcinoma (KB cells) | Inhibition of cell proliferation | |

| Bromophenols from Polysiphonia lanosa | DLD-1 and HCT-116 (colon cancer) | Obvious cytotoxicity | |

| Synthetic bromophenol derivatives | Leukemia K562 cells | Inhibition of cell viability |

Enzyme Inhibition Studies (e.g., Tyrosinase Inhibition)

The ability of this compound and its analogues to inhibit specific enzymes is a key aspect of their pharmacological potential. Tyrosinase, a key enzyme in melanin (B1238610) synthesis, has been a target for inhibitors in the development of agents for hyperpigmentation. Several new p-aminophenol derivatives have been investigated as tyrosinase inhibitors. One such derivative, p-decylaminophenol, was found to be a more potent inhibitor of mushroom tyrosinase activity than kojic acid, a well-known tyrosinase inhibitor. Kinetic analysis revealed a non-competitive mode of inhibition.

Bromophenols have also been evaluated as inhibitors of various enzymes. For instance, a series of bromophenol derivatives were synthesized and evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes. Some of these compounds exhibited promising inhibitory activity and high selectivity. Additionally, bromophenols have been shown to inhibit other enzymes such as carbonic anhydrase and acetylcholinesterase. The diverse enzyme inhibitory activities of aminophenols and bromophenols suggest that this compound could also interact with and potentially inhibit various enzymatic targets.

Molecular Docking and Protein Interaction Studies to Elucidate Binding Mechanisms

Molecular docking studies provide valuable insights into the potential binding modes and interactions of small molecules with biological targets. For analogues of this compound, such studies have been employed to understand their mechanisms of action.

In the context of tyrosinase inhibition, theoretical studies using DFT calculations have been performed on the docking of phenol (B47542) and 2-aminophenol (B121084) at the active site of tyrosinase. These studies suggest that the deprotonated forms of both the substrate and the inhibitor are involved in forming stable complexes with the enzyme, indicating a competitive inhibition mechanism. Docking simulations can help to discern whether a phenolic compound will act as a substrate or an inhibitor of tyrosinase mdpi.com.

Molecular docking has also been used to investigate the interactions of aminophenol derivatives with bacterial proteins and DNA mdpi.com. These studies help in understanding the broad-spectrum antimicrobial activities observed experimentally mdpi.com. Similarly, docking studies on bromophenol derivatives have been conducted to elucidate their binding to various protein targets, including those involved in inflammation and cancer nih.govrsc.orgjussieu.frnih.gov. For example, docking studies of bromophenols with the Keap1 Kelch domain have suggested a mechanism for their antioxidant and cytoprotective effects through the activation of the Nrf2 pathway jussieu.fr. These computational approaches are instrumental in predicting the binding affinity and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, thereby guiding the design of more potent and selective therapeutic agents.

Structure-Activity Relationship (SAR) Investigations for Biological Effects

The structure-activity relationship (SAR) of phenolic compounds, particularly those with halogen and amino substitutions, is a critical area of research for the development of new therapeutic agents. For this compound, the biological activity is intrinsically linked to the electronic and steric properties of its substituents—the amino (-NH2), bromo (-Br), and methyl (-CH3) groups—and their positions on the phenol ring. While comprehensive SAR studies specifically centered on this compound are not extensively documented in publicly available literature, the principles governing the bioactivity of related substituted phenols and anilines provide a strong foundation for understanding its potential pharmacological profile.

The key structural features influencing the biological effects of this compound and its analogues are the interplay between the electron-donating nature of the amino and hydroxyl groups, the electron-withdrawing and lipophilic character of the bromine atom, and the steric and electronic influence of the methyl group.

Influence of Functional Groups on Biological Activity:

Phenolic Hydroxyl Group (-OH): The hydroxyl group is a crucial determinant of the antioxidant properties of phenols, acting as a hydrogen donor to scavenge free radicals. Its acidity and ability to form hydrogen bonds are pivotal for interactions with biological targets, such as enzyme active sites.

Amino Group (-NH2): The amino group, being a strong electron-donating group, significantly influences the electronic properties of the aromatic ring. Its basicity allows for the formation of salts and hydrogen bonds, which can be critical for receptor binding and pharmacokinetic properties. The relative position of the amino and hydroxyl groups can lead to intramolecular hydrogen bonding, which may modulate the compound's acidity and reactivity.

Bromo Group (-Br): The presence of a bromine atom has a multifaceted impact on the molecule's properties. As a halogen, it increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes. The position and number of bromine substituents are known to significantly affect the biological activity of bromophenols. In some cases, an increase in the number of bromine atoms leads to enhanced enzyme inhibition.

Methyl Group (-CH3): The methyl group, an electron-donating group, can influence the electronic environment of the phenol ring. Its steric bulk can also affect the binding of the molecule to its biological target, either by promoting a favorable conformation or by sterically hindering the interaction.

SAR Insights from Analogous Compounds:

Studies on various substituted aminophenols and bromophenols have provided valuable insights that can be extrapolated to this compound. For instance, research on bromophenol derivatives has demonstrated their potential as inhibitors of enzymes like protein tyrosine phosphatase 1B, with highly brominated compounds showing greater potency.

For p-aminophenol derivatives, it has been observed that modifications to the amino and hydroxyl groups can significantly alter their biological activity. For example, reducing the basicity of the nitrogen atom generally leads to a decrease in activity, unless the modifying substituent is metabolically labile.

The antibacterial activity of Schiff bases derived from aminophenols is also influenced by the nature of substituents on the aromatic ring. The introduction of polar groups can affect the lipophilicity and, consequently, the antibacterial efficacy of the compounds.

Applications and Advanced Materials Science Incorporating 2 Amino 5 Bromo 4 Methylphenol

Role as a Key Precursor in Organic Synthesis for Fine Chemicals and Agrochemicals

2-Amino-5-bromo-4-methylphenol is a versatile building block for the synthesis of more complex molecules, including various heterocyclic compounds and dyes. The amino and phenol (B47542) moieties are reactive sites that can participate in a wide array of organic reactions to construct elaborate molecular frameworks.

The aminophenol scaffold is foundational in the development of certain agrochemicals. For instance, related aminophenol derivatives are precursors to aminophenoxazinones, a class of compounds investigated for their phytotoxic properties and potential as natural herbicides. mdpi.comresearchgate.net The synthesis of these compounds involves the oxidative cyclocondensation of aminophenols. mdpi.com Similarly, other substituted aminophenols, such as 2-chloro-4-aminophenol, serve as key intermediates in the production of commercial insect growth regulators. google.com The structural elements of this compound make it a candidate for synthesizing novel agrochemicals, where the bromine and methyl groups can be used to modulate biological activity and physical properties.

In the realm of fine chemicals, its structure is suitable for creating disazo disperse dyes. The synthesis pathway for such dyes often involves the diazotization of an aromatic amine, which is then coupled with other components. iiste.org The amino group on the this compound ring can undergo diazotization, making it a useful intermediate for producing dyes with specific chromatic and performance properties.

Potential Applications in Fine Chemical and Agrochemical Synthesis

| Application Area | Role of this compound | Key Reactive Groups | Potential End Products |

|---|---|---|---|

| Agrochemicals | Precursor for active ingredients | Amino (-NH2), Hydroxyl (-OH) | Herbicides (e.g., Phenoxazinone-type), Insecticides |

| Fine Chemicals | Intermediate for dye synthesis | Amino (-NH2) | Azo Dyes, Disperse Dyes |

| Heterocyclic Chemistry | Starting material for ring synthesis | Amino (-NH2), Hydroxyl (-OH) | Benzoxazoles, Benzothiazoles, Phenoxazines |

Utilization in Pharmaceutical Intermediate Synthesis

The aminophenol moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.com Derivatives of this compound can be explored for their potential therapeutic properties. For example, a study on (E)-2-((9-ethyl-9H-carbazol-3-yl) methyleneamino)-5-methylphenol, a derivative of the related 2-amino-5-methylphenol (B193566), demonstrated good antibacterial action, highlighting the potential for discovering new antimicrobial agents from this class of compounds.

The multifunctionality of this compound allows for the synthesis of a wide range of derivatives. The amino group can be acylated, alkylated, or used to form Schiff bases, while the hydroxyl group can be etherified or esterified. These transformations enable the creation of libraries of compounds for screening against various biological targets. The presence of the bromine atom also offers a site for cross-coupling reactions, further expanding the molecular diversity that can be achieved from this single precursor.

Exploration in Optoelectronic and Electronic Materials Development (e.g., OLED Materials, MOF Ligands)

The development of advanced materials for electronics and optoelectronics often relies on organic molecules with specific electronic properties. The structure of this compound, featuring electron-donating amino and hydroxyl groups and an electron-withdrawing bromine atom, suggests its potential use in this field.